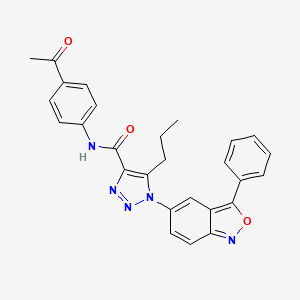![molecular formula C25H22N4O4 B11306040 1-(4-Cyano-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide](/img/structure/B11306040.png)
1-(4-Cyano-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Cyano-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide is a complex organic compound with a unique structure that combines several functional groups, including a cyano group, a furan ring, an oxazole ring, and a piperidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
The synthesis of 1-(4-Cyano-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the furan and oxazole intermediates, followed by their coupling to form the final product. Common reagents used in these reactions include palladium catalysts, boronic acids, and various solvents such as dichloromethane and tetrahydrofuran. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques such as chromatography.
Análisis De Reacciones Químicas
1-(4-Cyano-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced by other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Aplicaciones Científicas De Investigación
1-(4-Cyano-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.
Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Chemical Biology: The compound is used as a tool to probe biological pathways and to develop new chemical probes for studying biological systems.
Industrial Applications: The compound may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 1-(4-Cyano-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may bind to these targets and modulate their activity, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
1-(4-Cyano-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
Indole Derivatives: These compounds also contain heterocyclic rings and are known for their biological activities.
Oxazole Derivatives: Similar to the compound , oxazole derivatives have applications in medicinal chemistry and biological research.
Furan Derivatives: These compounds are known for their reactivity and are used in various chemical and biological applications.
The uniqueness of this compound lies in its combination of multiple functional groups and its potential for diverse biological activities.
Propiedades
Fórmula molecular |
C25H22N4O4 |
|---|---|
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
1-[4-cyano-2-[5-(naphthalen-2-yloxymethyl)furan-2-yl]-1,3-oxazol-5-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C25H22N4O4/c26-14-21-25(29-11-9-17(10-12-29)23(27)30)33-24(28-21)22-8-7-20(32-22)15-31-19-6-5-16-3-1-2-4-18(16)13-19/h1-8,13,17H,9-12,15H2,(H2,27,30) |
Clave InChI |
CLSFNSOZYKYQNK-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C(=O)N)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC5=CC=CC=C5C=C4)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-chlorophenyl)-N-isobutyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11305960.png)

![2-(2-chlorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11305967.png)
![2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11305968.png)
![N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}norvaline](/img/structure/B11305971.png)
![2-{2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B11305981.png)
![N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B11305990.png)
![N-benzyl-2-{[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzamide](/img/structure/B11305994.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11305999.png)
![2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B11306008.png)
![N-(3,5-difluorophenyl)-2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11306011.png)
![N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B11306016.png)
![8-methyl-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide](/img/structure/B11306029.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-4-phenylbutan-2-amine](/img/structure/B11306034.png)
